Tasimelteon

描述

属性

IUPAC Name |

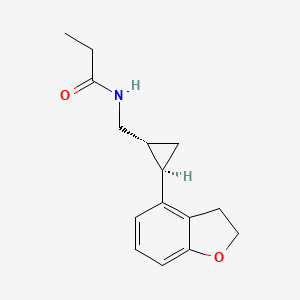

N-[[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-15(17)16-9-10-8-13(10)11-4-3-5-14-12(11)6-7-18-14/h3-5,10,13H,2,6-9H2,1H3,(H,16,17)/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOIAAWZLUQTIO-GXFFZTMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1CC1C2=C3CCOC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209826 | |

| Record name | Tasimelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

442.553°C | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

609799-22-6 | |

| Record name | Tasimelteon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609799-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tasimelteon [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609799226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tasimelteon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09071 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tasimelteon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanamide, N-[[(1R,2R)-2-(2,3-dihydro-4-benzofuranyl)cyclopropyl]methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TASIMELTEON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SHS4PU80D9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tasimelteon's Mechanism of Action in the Suprachiasmatic Nucleus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon, a melatonin receptor agonist, is a primary therapeutic intervention for Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] The core of its therapeutic efficacy lies in its ability to modulate the master circadian pacemaker, the suprachiasmatic nucleus (SCN) of the hypothalamus.[3][4][5] This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects on the SCN, thereby resetting the internal biological clock. The content herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacodynamics within the central nervous system.

Core Mechanism: Dual Melatonin Receptor Agonism

This compound functions as a selective agonist for both the Melatonin 1 (MT1) and Melatonin 2 (MT2) receptors, which are G-protein coupled receptors densely expressed in the SCN. It displays a higher affinity for the MT2 receptor, which is believed to be crucial for mediating the phase-shifting effects on the circadian rhythm. By activating these receptors, this compound mimics the endogenous effects of melatonin, the "hormone of darkness," which is naturally secreted by the pineal gland to signal the onset of the biological night.

Quantitative Data Summary

The binding affinity and functional potency of this compound at the MT1 and MT2 receptors have been quantified in various in vitro studies. The following tables summarize key quantitative data.

| Parameter | MT1 Receptor | MT2 Receptor | Cell Line | Reference |

| Binding Affinity (Ki, nM) | 0.304 | 0.0692 | NIH-3T3 | |

| 0.35 | 0.17 | CHO-K1 | ||

| Functional Potency (EC50, nM) | 0.74 | 0.1 | NIH-3T3 |

Table 1: this compound Receptor Binding Affinity and Functional Potency

| Pharmacokinetic Parameter | Value | Condition | Reference |

| Absolute Oral Bioavailability | 38.3% | Fasted | |

| Time to Peak Concentration (Tmax) | 0.5 - 3 hours | Fasted | |

| Elimination Half-life | 1.3 ± 0.4 hours | - | |

| Protein Binding | ~90% | Therapeutic Concentrations |

Table 2: Pharmacokinetic Properties of this compound

Signaling Pathways in the Suprachiasmatic Nucleus

The activation of MT1 and MT2 receptors by this compound in SCN neurons initiates a cascade of intracellular signaling events that ultimately leads to the resetting of the cellular clock machinery.

Upon binding of this compound, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP attenuates the activity of Protein Kinase A (PKA), which in turn can influence the phosphorylation state of the cAMP response element-binding protein (CREB), a key transcription factor involved in clock gene regulation.

Furthermore, MT1 receptors can also couple to Gq proteins, activating the phospholipase C (PLC) pathway. This leads to the activation of Protein Kinase C (PKC). PKC activation has been shown to be a critical step in mediating the phase-shifting effects of melatonin agonists in the SCN. The activation of these signaling cascades converges on the regulation of core clock genes, such as Period1 (Per1) and Period2 (Per2). The induction of these genes during the biological day-night transition is a key mechanism for resetting the phase of the SCN clock.

Experimental Protocols

The following sections detail representative methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (Representative Protocol)

This protocol is representative of methods used to determine the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

References

- 1. Manipulating circadian clock neuron firing rate resets molecular circadian rhythms and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Regulation of basal rhythmicity in protein kinase C activity by melatonin in immortalized rat suprachiasmatic nucleus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Circadian Regulator: A Technical Guide to the Discovery and Synthesis of Tasimelteon (BMS-214778)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasimelteon, also known as BMS-214778, is a selective dual melatonin receptor agonist developed for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a condition prevalent in totally blind individuals.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. It is designed to be a comprehensive resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and workflows.

Introduction: Targeting the Master Clock

The circadian system, governed by the suprachiasmatic nucleus (SCN) in the hypothalamus, orchestrates the daily rhythms of numerous physiological processes.[3] A key regulator of the SCN is the hormone melatonin, which acts on two high-affinity G-protein coupled receptors, MT1 and MT2.[4] Dysregulation of this system, often due to a lack of light perception in blind individuals, can lead to Non-24, a disorder characterized by a free-running circadian rhythm desynchronized from the 24-hour day.[5]

This compound was developed by Bristol-Myers Squibb and later Vanda Pharmaceuticals to address this unmet need. It acts as a potent agonist at both MT1 and MT2 receptors, effectively resetting the master clock and aligning the sleep-wake cycle with the 24-hour day.

Mechanism of Action: A Dual Agonist Approach

This compound is a selective agonist for both the MT1 and MT2 melatonin receptors, with a higher affinity for the MT2 receptor, which is believed to be crucial for mediating the phase-shifting effects on the circadian rhythm. The MT1 receptor is primarily associated with promoting sleep onset. By activating both receptors, this compound mimics the natural effects of melatonin, providing a powerful, non-photic cue to entrain the circadian system.

Signaling Pathway

Upon binding to MT1 and MT2 receptors, which are Gαi-coupled, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels influences downstream signaling pathways involved in regulating neuronal firing and gene expression within the SCN, ultimately leading to a phase shift in the circadian rhythm.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, including its binding affinity for melatonin receptors, pharmacokinetic properties, and clinical efficacy in treating Non-24.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Cell Line | Ki (nM) | Reference |

| MT1 | NIH-3T3 | 0.304 | |

| MT1 | CHO-K1 | 0.35 | |

| MT2 | NIH-3T3 | 0.0692 | |

| MT2 | CHO-K1 | 0.17 |

Table 2: In Vitro Functional Activity (EC50)

| Receptor | Assay | EC50 (nM) | Reference |

| MT1 | Forskolin-stimulated cAMP inhibition | 0.74 | |

| MT2 | Forskolin-stimulated cAMP inhibition | 0.1 |

Table 3: Pharmacokinetic Parameters in Healthy Adults

| Parameter | Value | Reference |

| Absolute Bioavailability | ~38.3% | |

| Tmax (fasted) | 0.5 - 3 hours | |

| Elimination Half-life (t1/2) | ~1.3 hours | |

| Protein Binding | ~90% | |

| Volume of Distribution (Vd) | 56 - 126 L | |

| Major Metabolizing Enzymes | CYP1A2, CYP3A4 |

Table 4: Clinical Efficacy in Non-24 (SET and RESET Trials)

| Endpoint | This compound (20 mg) | Placebo | p-value | Reference |

| Entrainment of Circadian Rhythm (Month 1) | 20% of patients | 2.6% of patients | 0.0171 | |

| Maintenance of Entrainment (RESET trial) | 90% of patients | 20% of patients | 0.0026 | |

| Increase in Nighttime Sleep (worst 25% of nights) | +57 minutes | - | - | |

| Decrease in Daytime Sleep (worst 25% of days) | -46 minutes | - | - |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key intermediate being (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine. Several synthetic routes have been reported in the patent literature. The following is a representative synthesis.

Experimental Protocol: Synthesis of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine

This protocol is a composite representation based on information from various patents and may require optimization.

Step 1: Epoxidation of 4-Vinyl-2,3-dihydrobenzofuran To a solution of 4-vinyl-2,3-dihydrobenzofuran in a suitable organic solvent (e.g., dichloromethane), a peroxide reagent (e.g., m-chloroperoxybenzoic acid) is added portion-wise at a controlled temperature (e.g., 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the epoxide intermediate.

Step 2: Cyclopropanation The epoxide intermediate is dissolved in an appropriate solvent (e.g., tetrahydrofuran). To this solution, diethyl cyanomethylphosphonate and a strong base (e.g., sodium methoxide) are added under an inert atmosphere. The mixture is heated to reflux and the reaction progress is monitored by TLC. After completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile.

Step 3: Reduction of the Nitrile The cyclopropanecarbonitrile intermediate is reduced to the corresponding amine. This can be achieved using a suitable reducing agent such as lithium aluminum hydride in an ethereal solvent or through catalytic hydrogenation. The reaction conditions (temperature, pressure, catalyst) are optimized for complete conversion. After the reaction, a standard work-up procedure involving quenching, extraction, and purification yields (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine.

Experimental Protocol: Final Acylation to this compound

To a solution of (1R,2R)-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine in a suitable solvent (e.g., dichloromethane) and in the presence of a base (e.g., triethylamine), propionyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction is stirred until completion as monitored by TLC. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a white to off-white solid.

Key Experimental Assays

The development of this compound involved a series of critical in vitro and in vivo assays to characterize its pharmacological profile and clinical efficacy.

Melatonin Receptor Binding Assay

Protocol: This assay determines the affinity of this compound for the MT1 and MT2 receptors.

-

Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either the human MT1 or MT2 receptor.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled melatonin analog (e.g., [3H]-melatonin) and varying concentrations of this compound in a suitable buffer.

-

Separation: After incubation to equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assay: Forskolin-Stimulated cAMP Accumulation

Protocol: This assay measures the functional activity of this compound as an agonist at the MT1 and MT2 receptors.

-

Cell Culture: Cells (e.g., NIH-3T3) stably expressing the human MT1 or MT2 receptor are cultured in appropriate media.

-

Treatment: The cells are treated with forskolin, an adenylyl cyclase activator, to induce cAMP production. Concurrently, varying concentrations of this compound are added.

-

Incubation: The cells are incubated for a defined period to allow for receptor activation and modulation of cAMP levels.

-

Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: A dose-response curve is generated by plotting the inhibition of forskolin-stimulated cAMP accumulation against the concentration of this compound. The EC50 (the concentration of this compound that produces 50% of the maximal inhibitory effect) is then determined.

Assessment of Circadian Rhythm: Urinary 6-Sulfatoxymelatonin (aMT6s) Assay

Protocol: This assay is a non-invasive method to assess the phase of the endogenous circadian clock in humans.

-

Urine Collection: Sequential urine samples are collected from subjects over a 24- to 48-hour period at regular intervals (e.g., every 4-6 hours).

-

Sample Processing: The volume of each urine sample is recorded, and aliquots are stored frozen until analysis.

-

aMT6s Measurement: The concentration of aMT6s, the major metabolite of melatonin, in each urine sample is determined using a validated method, typically a radioimmunoassay (RIA) or an ELISA.

-

Data Analysis: The aMT6s excretion rate is calculated for each collection interval. The data are then plotted over time, and a cosine curve is fitted to the data to determine the acrophase (the time of the peak) of the aMT6s rhythm, which serves as a marker of the circadian phase.

Conclusion

This compound represents a significant advancement in the treatment of circadian rhythm disorders, particularly Non-24-Hour Sleep-Wake Disorder. Its targeted mechanism as a dual melatonin receptor agonist, favorable pharmacokinetic profile, and demonstrated clinical efficacy underscore the success of a rational drug design approach. This technical guide provides a comprehensive resource for understanding the discovery and development of this compound, offering valuable insights for researchers and clinicians working in the field of sleep medicine and circadian biology.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural basis for ligand recognition at the human MT1 melatonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring Urinary 6-Sulphatoxymelatonin in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Pharmacological Profile of Tasimelteon for Circadian Rhythm Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon, marketed under the brand name Hetlioz®, is a novel therapeutic agent approved for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] This disorder is characterized by a misalignment between the endogenous circadian rhythm and the 24-hour light-dark cycle, leading to debilitating symptoms of sleep disturbance and impaired daytime functioning.[1] this compound's unique mechanism of action as a circadian regulator offers a targeted approach to resetting the master biological clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, to support its application in circadian rhythm research and drug development.

Mechanism of Action

This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are integral to the regulation of circadian rhythms. These G protein-coupled receptors are concentrated in the SCN, the body's master pacemaker. The precise mechanism by which this compound exerts its therapeutic effect is not fully elucidated but is understood to involve the activation of these receptors, mimicking the endogenous effects of melatonin.

Activation of the MT1 receptor is primarily associated with promoting sleep onset, while stimulation of the MT2 receptor is believed to be crucial for phase-shifting the circadian clock, thereby synchronizing it with the 24-hour day. This compound exhibits a higher binding affinity for the MT2 receptor compared to the MT1 receptor, a characteristic that is thought to contribute to its efficacy in resetting the circadian rhythm. Unlike sedative-hypnotics, this compound's therapeutic action is not based on central nervous system depression but on the specific modulation of the circadian timing system.

Signaling Pathway

The binding of this compound to MT1 and MT2 receptors initiates a cascade of intracellular signaling events that ultimately lead to the phase-shifting of the circadian clock. This process helps to align the sleep-wake cycle with the conventional 24-hour day.

Pharmacological Data

Receptor Binding Affinity

This compound is a potent dual melatonin receptor agonist with a notable selectivity profile. It has a significantly higher affinity for the MT2 receptor, which is believed to be key in mediating the phase-shifting of circadian rhythms. Importantly, this compound shows no significant affinity for over 160 other pharmacologically relevant receptors, highlighting its specific mechanism of action.

| Receptor | Cell Line | Ki (nM) | Reference |

| MT1 | NIH-3T3 | 0.304 | |

| CHO-K1 | 0.35 | ||

| MT2 | NIH-3T3 | 0.0692 | |

| CHO-K1 | 0.17 | ||

| - | 0.07 |

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism. Its pharmacokinetics are linear over a dose range of 3 to 300 mg.

| Parameter | Value | Unit | Conditions | Reference |

| Absolute Bioavailability | ~38.3 | % | Single 20 mg oral dose vs. 2 mg IV | |

| Tmax (Time to Peak Concentration) | 0.5 - 3 | hours | Fasted state | |

| Effect of High-Fat Meal on Tmax | Delayed by ~1.75 | hours | - | |

| Effect of High-Fat Meal on Cmax | Decreased by ~44 | % | - | |

| Protein Binding | ~90 | % | - | |

| Elimination Half-Life (t1/2) | 1.3 ± 0.4 | hours | - | |

| Metabolism | Extensively by CYP1A2 and CYP3A4 | - | - | |

| Excretion | ~80% in urine, ~4% in feces | % of total radioactivity | - | |

| Unchanged Drug in Urine | < 1 | % | - |

Key Experimental Protocols

The SET and RESET Trials (NCT01163032 and NCT01430754)

The pivotal clinical trials that established the efficacy and safety of this compound for the treatment of Non-24 in totally blind individuals were the Safety and Efficacy of this compound (SET) trial and the Randomized-withdrawal study of the Efficacy and Safety of this compound (RESET) trial.

Objective:

-

SET Trial: To evaluate the efficacy of this compound in entraining the circadian rhythm of totally blind individuals with Non-24.

-

RESET Trial: To assess the necessity of continued this compound treatment to maintain circadian entrainment.

Methodology:

-

Study Design: Both were multicenter, randomized, double-masked, placebo-controlled trials.

-

Participant Population: Totally blind adults (18-75 years) with a diagnosis of Non-24, confirmed by a circadian period (τ) of 24.25 hours or longer, as determined by urinary 6-sulphatoxymeltonin (aMT6s) rhythms.

-

Intervention (SET Trial): Participants were randomized (1:1) to receive either 20 mg of this compound or a placebo orally once daily, one hour before their target bedtime, for 26 weeks.

-

Intervention (RESET Trial): Participants who had demonstrated entrainment after a run-in period with this compound were randomized (1:1) to either continue receiving 20 mg of this compound or switch to a placebo for 8 weeks.

-

Primary Endpoint (SET Trial): The proportion of participants who achieved entrainment, defined as a post-baseline τ of 24.1 hours or less with a 95% confidence interval that included 24.0.

-

Primary Endpoint (RESET Trial): The proportion of participants who maintained entrainment.

-

Secondary Endpoints: Included clinical response (a combination of entrainment and clinical improvement on the Non-24 Clinical Response Scale), changes in nighttime and daytime sleep duration, and overall clinical global impression of change.

-

Data Collection: Circadian period was assessed through the measurement of urinary aMT6s and cortisol rhythms. Sleep-wake patterns were evaluated using patient-reported outcomes via an interactive voice response system.

Clinical Efficacy and Safety

Efficacy in Non-24-Hour Sleep-Wake Disorder

The SET and RESET trials demonstrated the statistically significant efficacy of this compound in treating Non-24 in totally blind individuals.

-

In the SET trial, a significantly higher proportion of participants receiving this compound achieved circadian entrainment compared to those on placebo.

-

Specifically, 20% of participants on this compound were entrained at one month, compared to only 3% on placebo.

-

This compound also led to clinically meaningful improvements in sleep-wake parameters, including an increase in nighttime sleep duration and a decrease in daytime sleep duration, particularly during the most symptomatic periods of the circadian cycle. In treated patients, daytime sleep decreased by 46 minutes per day in the worst 25% of days, and nighttime sleep increased by 57 minutes per day during the worst 25% of nights.

-

The RESET trial confirmed that continued treatment with this compound is necessary to maintain these benefits, as participants who were switched to placebo rapidly lost entrainment. After 4 weeks, 90% of participants who remained on this compound were entrained, while only 20% of participants withdrawn to placebo were entrained.

| Clinical Trial | Outcome | This compound Group | Placebo Group | p-value | Reference |

| SET Trial | Entrainment Rate (Month 1) | 20% | 3% | <0.05 | |

| Increase in Nighttime Sleep (worst 25% of nights) | 57 minutes | - | - | ||

| Decrease in Daytime Sleep (worst 25% of days) | 46 minutes | - | - | ||

| RESET Trial | Maintained Entrainment (Week 4) | 90% | 20% | <0.05 |

Safety and Tolerability

This compound is generally well-tolerated. The most common adverse events reported in clinical trials were headache, elevated alanine aminotransferase (ALT), nightmares or abnormal dreams, and upper respiratory or urinary tract infections. Most adverse events were mild to moderate in severity. While elevations in liver enzymes have been observed, instances of clinically apparent liver injury have not been reported.

Conclusion

This compound represents a significant advancement in the management of circadian rhythm disorders, particularly Non-24-Hour Sleep-Wake Disorder. Its targeted mechanism as a dual melatonin receptor agonist allows for the specific resetting of the master circadian clock, offering a physiological approach to treatment. The robust clinical trial data supporting its efficacy and a favorable safety profile make it a valuable tool for both clinical practice and further circadian rhythm research. This guide provides a foundational understanding of this compound's pharmacological properties, which is essential for researchers and clinicians working to unravel the complexities of the human circadian system and develop novel chronotherapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. HETLIOZ (this compound) Efficacy—RESET [hetliozpro.com]

- 3. This compound: a selective and unique receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of the dual melatonin receptor agonist this compound in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

Tasimelteon: A Technical Whitepaper on the Selective Dual Melatonin Receptor Agonist (MT1/MT2)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tasimelteon (marketed as Hetlioz®) is a selective dual melatonin receptor agonist with a higher affinity for the melatonin type 2 (MT2) receptor compared to the melatonin type 1 (MT1) receptor.[1][2] It is the first medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a circadian rhythm disorder prevalent in totally blind individuals.[3][4] By mimicking the effects of endogenous melatonin, this compound acts on the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock, to entrain the circadian rhythm to a 24-hour cycle.[5] This document provides an in-depth technical overview of this compound, covering its mechanism of action, pharmacological profile, key experimental methodologies, clinical efficacy, and regulatory history.

Introduction to Melatonin and Circadian Rhythms

The sleep-wake cycle is governed by two primary processes: a homeostatic drive for sleep and a circadian rhythm generated by the SCN. The SCN synchronizes physiological processes to the 24-hour day, primarily through the environmental light-dark cycle. In the absence of light perception, as is the case for most totally blind individuals, the SCN cannot entrain to the 24-hour day, causing the body's internal clock to "free-run" on its own intrinsic, often slightly longer, period. This leads to Non-24, characterized by a cyclical pattern of nighttime insomnia and daytime sleepiness.

Endogenous melatonin, a hormone released by the pineal gland during darkness, is a key signal that regulates the circadian system through activation of MT1 and MT2 receptors in the SCN. This compound leverages this natural pathway to re-establish circadian alignment.

Mechanism of Action

This compound's therapeutic effect is derived from its activity as an agonist at both MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).

-

MT1 Receptor: Activation of the MT1 receptor is primarily associated with promoting sleep onset.

-

MT2 Receptor: Activation of the MT2 receptor is crucial for phase-shifting the circadian clock, which is essential for re-entraining the sleep-wake cycle.

Signaling Pathways

Upon binding of this compound, the MT1 and MT2 receptors primarily couple to the Gαi/o class of G-proteins. This initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced activity of protein kinase A (PKA). Additionally, under certain conditions, such as heterodimerization, these receptors can couple to Gαq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to changes in intracellular calcium levels and protein kinase C (PKC) activation.

Pharmacological Profile

Pharmacodynamics

This compound is a potent dual melatonin receptor agonist, demonstrating sub-nanomolar binding affinity for both receptor subtypes. Notably, it exhibits a 2 to 4-fold higher affinity for the MT2 receptor, which is thought to mediate the crucial phase-shifting of the circadian rhythm. This compound shows no significant affinity for over 160 other pharmacologically relevant receptors, ensuring its high selectivity.

Table 1: Receptor Binding Affinity (Ki) of this compound

| Receptor Subtype | Cell Line | Ki (nM) | Reference(s) |

|---|---|---|---|

| MT1 | NIH-3T3 | 0.304 | |

| CHO-K1 | 0.35 | ||

| MT2 | NIH-3T3 | 0.0692 |

| | CHO-K1 | 0.17 | |

Pharmacokinetics

This compound is rapidly absorbed following oral administration and is extensively metabolized. Its pharmacokinetic profile is linear over a wide range of doses.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Reference(s) |

|---|---|---|

| Bioavailability | ~38.3% | |

| Tmax (fasted) | 0.5 - 3.0 hours | |

| Protein Binding | ~90% | |

| Metabolism | Extensive, primarily via CYP1A2 and CYP3A4 | |

| Elimination Half-life | ~1.3 hours |

| Excretion | ~80% in urine, ~4% in feces (<1% as unchanged drug) | |

Key Experimental Methodologies

In Vitro Receptor Binding Assays

The binding affinity (Ki) of this compound for MT1 and MT2 receptors is determined using radioligand competition binding assays. This is a standard method for characterizing ligand-receptor interactions.

Protocol Summary:

-

Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO-K1, NIH-3T3) stably expressing recombinant human MT1 or MT2 receptors.

-

Competition Binding: The cell membranes are incubated with a constant concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of the unlabeled competitor drug (this compound).

-

Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assays (cAMP)

To confirm that this compound acts as an agonist, functional assays are performed to measure the downstream consequences of receptor binding. Since MT1/MT2 receptors are primarily coupled to Gi proteins, their activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

Protocol Summary:

-

Cell Culture: HEK293 or other suitable cells expressing MT1 or MT2 receptors are cultured.

-

Stimulation: The cells are first stimulated with an agent like forskolin to increase basal cAMP levels.

-

Treatment: The stimulated cells are then treated with varying concentrations of this compound.

-

Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a detection kit, often based on competitive immunoassay (e.g., HTRF, ELISA) or a luminescent biosensor.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibitory effect on cAMP production.

Clinical Trial Design for Circadian Rhythm Disorders

The pivotal clinical trials for this compound, known as SET (Safety and Efficacy of this compound) and RESET (Randomized withdrawal study of the Efficacy and Safety of this compound), employed a rigorous design to assess its ability to entrain the circadian rhythm.

Protocol Summary:

-

Patient Population: Totally blind adults with a confirmed diagnosis of Non-24.

-

Screening & Baseline: The intrinsic circadian period (tau, τ) of each participant is determined at baseline. This is a critical step and is typically done by measuring the rhythm of urinary 6-sulphatoxymelatonin (aMT6s), the primary metabolite of melatonin, over several weeks.

-

Randomization: In the SET trial, eligible participants were randomized to receive either 20 mg of this compound or a placebo nightly for 26 weeks.

-

Primary Endpoint: The primary efficacy endpoint was entrainment of the aMT6s rhythm to a 24-hour cycle. Entrainment was defined as having a post-treatment circadian period of ≤ 24.1 hours with a 95% confidence interval that included 24.0 hours.

-

Secondary Endpoints: Clinical response was also assessed, including subjective measures of nighttime sleep duration and daytime nap duration.

-

Withdrawal Phase (RESET): The RESET trial involved participants who had been entrained with this compound. They were then randomized to either continue this compound or switch to a placebo to assess the maintenance of entrainment.

Clinical Efficacy and Safety

The SET and RESET trials demonstrated the efficacy of this compound in treating Non-24.

Table 3: Summary of Key Efficacy Outcomes from Pivotal Clinical Trials

| Outcome Measure | This compound Group | Placebo Group | p-value | Reference(s) |

|---|---|---|---|---|

| Maintenance of Entrainment (aMT6s) | 90% | 20% | 0.0026 | |

| Maintenance of Entrainment (Cortisol) | 80% | 20% | 0.0118 | |

| Increase in Nighttime Total Sleep Time | +50 minutes | - | - |

| Decrease in Daytime Total Sleep Duration | -49 minutes | - | - | |

The safety assessment indicated that this compound is well-tolerated. The most commonly reported adverse events in clinical trials were headache, elevated alanine aminotransferase (ALT), nightmares or unusual dreams, and upper respiratory or urinary tract infections.

Regulatory and Development History

This compound's journey from an investigational compound to an approved therapy involved several key milestones.

Initially developed as BMS-214,778 for insomnia, its potential for treating circadian rhythm disorders was recognized, leading to pivotal trials in the Non-24 population. The FDA granted it orphan drug status in 2010 and approved it for Non-24 in totally blind individuals on January 31, 2014. European Medicines Agency (EMA) approval followed in July 2015. Subsequently, its indication was expanded by the FDA to include the treatment of nighttime sleep disturbances in Smith-Magenis Syndrome (SMS) in December 2020.

Conclusion

This compound is a highly selective, potent dual melatonin receptor agonist that represents a targeted and effective therapy for Non-24-Hour Sleep-Wake Disorder. Its mechanism, which relies on mimicking endogenous melatonin to activate MT1 and MT2 receptors, allows for the direct entrainment of the master circadian clock in the SCN. Supported by a robust pharmacological profile and well-designed clinical trials demonstrating significant efficacy in establishing and maintaining a 24-hour sleep-wake cycle, this compound stands as a cornerstone in the management of intrinsic circadian rhythm disorders.

References

- 1. HETLIOZ (this compound) mechanism of action (MOA) [hetliozpro.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound for the treatment of non-24-hour sleep-wake disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the Dual Melatonin Receptor Agonist this compound in Subjects With Hepatic or Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Metabolism of Tasimelteon: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon, a dual melatonin receptor agonist (DMRA), is a pharmaceutical agent primarily indicated for the treatment of Non-24-Hour Sleep-Wake Disorder. Its mechanism of action involves high-affinity agonism of melatonin receptors MT1 and MT2, which are integral to the regulation of the circadian rhythm. This technical guide provides a comprehensive overview of the preclinical pharmacokinetic and metabolism studies of this compound, drawing from available public data to inform researchers and drug development professionals. The information presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in non-clinical species, which forms the basis for its clinical development and application.

Pharmacokinetic Profile

The preclinical pharmacokinetic profile of this compound and its precursor, BMS-214778, has been characterized in several species, primarily in rats and monkeys. These studies reveal a compound with rapid absorption and, in some species, high oral bioavailability, alongside indications of significant first-pass metabolism.

Absorption

This compound is rapidly absorbed following oral administration in preclinical species, with time to maximum plasma concentration (Tmax) generally observed within 1 to 2 hours in both rats and monkeys[1].

Table 1: Oral Bioavailability of this compound in Preclinical Species

| Species | Oral Bioavailability (%) | Citation |

| Rat | 58.5 - 100 | [1] |

| Monkey | 11.7 ± 8.2 | [1] |

Note: The wide range in rat oral bioavailability suggests potential variability in absorption or first-pass metabolism between studies or substrains.

Distribution

This compound exhibits a degree of tissue distribution and is moderately bound to plasma proteins.

-

Protein Binding: The precursor to this compound, BMS-214778, was found to be moderately bound to serum proteins, with less than 91% bound in rats, monkeys, and humans[3]. In humans, this compound is approximately 88.6 – 90.1% bound to proteins at therapeutic concentrations.

-

Blood-Brain Barrier Penetration: Studies with BMS-214778 in rats have shown that the compound penetrates the brain, with a mean brain-to-plasma ratio of 0.9.

Metabolism

This compound undergoes extensive metabolism, primarily through oxidative pathways mediated by cytochrome P450 (CYP) enzymes.

-

Metabolic Pathways: The primary metabolic pathways for this compound in humans consist of oxidation at multiple sites and oxidative dealkylation, leading to the opening of the dihydrofuran ring, followed by further oxidation to a carboxylic acid. Phenolic glucuronidation is the main Phase II metabolic route. In vitro studies with the precursor, BMS-214778, indicated that hydroxylation and dehydrogenation are the main metabolic routes.

-

CYP Enzyme Involvement: In humans, CYP1A2 and CYP3A4 are the major isozymes responsible for this compound metabolism, with minor contributions from CYP1A1, CYP2D6, CYP2C19, and CYP2C9. In vitro studies with BMS-214778 suggested the involvement of CYP1A1, 1A2, 2D6, and 2C9 in its metabolism in humans.

-

Metabolites: Several major circulating metabolites have been identified in human plasma (M9, M11, M12, M13, and M14). These metabolites have significantly less affinity for the melatonin receptors compared to the parent compound. The preclinical metabolite profiles are not as extensively detailed in the available literature.

Excretion

The primary route of elimination for this compound and its metabolites is through the urine.

-

Routes of Excretion: Following oral administration of radiolabeled this compound in humans, approximately 80% of the total radioactivity is excreted in the urine and about 4% in the feces.

-

Elimination Half-Life: In rats, a single intravenous dose of this compound resulted in a short elimination half-life of 0.24 hours. In humans, the mean elimination half-life is approximately 1.3 hours.

Experimental Protocols

Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on standard practices and pieced-together information, the following methodologies are likely to have been employed.

In Vivo Pharmacokinetic Studies

-

Animal Models: Pivotal oral toxicity and pharmacokinetic studies were conducted in Sprague-Dawley rats and cynomolgus monkeys.

-

Dosing:

-

Rat Toxicity Studies: Oral doses of 5, 50, and 500 mg/kg/day for up to 6 months.

-

Monkey Toxicity Studies: Oral doses of 3, 20, and 150 mg/kg/day for up to 1 year.

-

Pharmacokinetic Studies: Intravenous and oral administrations were performed to determine parameters like bioavailability and clearance.

-

-

Sample Collection: Serial blood samples would be collected at various time points post-dosing to characterize the plasma concentration-time profile. Urine and feces would be collected in mass balance studies to determine routes of excretion.

-

Bioanalysis: Plasma and other biological matrix concentrations of this compound and its metabolites would be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This is the standard for quantitative bioanalysis due to its sensitivity and specificity.

In Vitro Metabolism Studies

-

Systems: In vitro metabolism is typically investigated using liver microsomes and/or hepatocytes from various species, including rats, dogs, monkeys, and humans, to assess metabolic stability and identify metabolites and the enzymes responsible. Studies on BMS-214778 utilized rat, monkey, and human liver homogenate preparations (S-9), liver slices, and pooled human liver microsomes.

-

Incubation: The test compound is incubated with the in vitro system in the presence of necessary co-factors (e.g., NADPH for CYP-mediated reactions).

-

Metabolite Identification: Following incubation, the samples are analyzed by LC-MS/MS to identify and characterize the metabolites formed.

Plasma Protein Binding

-

Method: Equilibrium dialysis is a common method for determining the extent of plasma protein binding. In this method, a semi-permeable membrane separates a compartment containing the drug in plasma from a drug-free buffer compartment. The system is allowed to reach equilibrium, and the concentration of the drug in both compartments is measured to calculate the bound and unbound fractions.

Visualizations

Metabolic Pathway of this compound

Caption: Major metabolic pathways of this compound.

Preclinical Pharmacokinetic Study Workflow

Caption: A typical workflow for a preclinical pharmacokinetic study.

ADME Process Overview

Caption: The logical flow of ADME processes for an orally administered drug.

Conclusion

The preclinical data for this compound and its precursor, BMS-214778, provide a foundational understanding of its pharmacokinetic and metabolic properties. The compound is characterized by rapid absorption, moderate protein binding, and extensive hepatic metabolism, primarily via CYP1A2 and CYP3A4, leading to excretion predominantly in the urine. While quantitative pharmacokinetic parameters in preclinical species are not exhaustively detailed in publicly accessible literature, the available information from regulatory documents and scientific publications offers valuable insights for researchers in the field of drug development. Further detailed studies, particularly on inter-species metabolic comparisons and quantitative tissue distribution, would provide a more complete preclinical picture of this important circadian regulator.

References

A Comprehensive Technical Guide on Tasimelteon (C15H19NO2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tasimelteon, with the chemical formula C15H19NO2, is a selective dual melatonin receptor agonist.[1][2][3] Marketed under the trade name Hetlioz®, it is the first and only medication approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Non-24-Hour Sleep-Wake Disorder (Non-24), a chronic circadian rhythm disorder predominantly affecting totally blind individuals.[1][2] Due to the absence of light perception, these individuals cannot entrain their master body clock to a 24-hour day, leading to a continuous shift in their sleep-wake cycle. This compound's mechanism involves resynchronizing the internal clock through a "non-photic" pathway. This guide provides an in-depth technical overview of its chemical structure, properties, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

This compound, chemically designated as N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide, is a monocarboxylic acid amide belonging to the class of 1-benzofurans and cyclopropanes. It is a white to off-white crystalline powder.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-{[(1R,2R)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropyl]methyl}propanamide |

| SMILES | CCC(=O)NC[C@@H]1C[C@H]1C2=C3CCOC3=CC=C2 |

| InChI Key | PTOIAAWZLUQTIO-GXFFZTMASA-N |

| CAS Number | 609799-22-6 |

| Molecular Formula | C15H19NO2 |

| Molecular Weight | 245.32 g/mol |

Physicochemical Properties

| Property | Value |

| Melting Point | 78 °C |

| Boiling Point | 442.55 °C (Predicted) |

| Water Solubility | 1.1 mg/mL; slightly soluble |

| Other Solubilities | Freely soluble in methanol and 95% ethanol |

| logP | 2.43 |

Mechanism of Action and Pharmacology

This compound is a potent and selective dual agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock. These G-protein coupled receptors are integral to the control of circadian rhythms.

The therapeutic effect of this compound is achieved by mimicking the action of endogenous melatonin. It exhibits a higher binding affinity for the MT2 receptor compared to the MT1 receptor. Activation of the MT1 receptor is primarily thought to promote sleep onset, while activation of the MT2 receptor is believed to be crucial for phase-shifting the circadian rhythm, thereby re-entraining the internal clock to the 24-hour day. This compound has no significant affinity for over 160 other pharmacologically relevant receptors, ensuring its targeted action.

Pharmacodynamics

The binding affinity (Ki) and functional potency (EC50) of this compound have been determined in cell lines stably expressing human melatonin receptors.

| Parameter | MT1 Receptor | MT2 Receptor | Cell Line |

| Binding Affinity (Ki) | 0.304 nM | 0.069 nM | NIH-3T3 |

| Binding Affinity (Ki) | 0.35 nM | 0.17 nM | CHO-K1 |

| Functional Potency (EC50) | 0.74 nM | 0.1 nM | NIH-3T3 |

Pharmacokinetics

This compound's pharmacokinetic profile is linear over single doses ranging from 3 to 300 mg.

| Parameter | Value |

| Time to Peak (Tmax) | 0.5 - 3 hours |

| Absolute Bioavailability | ~38.3% |

| Volume of Distribution (Vd) | 56 - 126 L |

| Protein Binding | ~90% |

| Elimination Half-life (t½) | 1.3 ± 0.4 hours |

| Excretion | ~80% in urine, ~4% in feces |

Metabolism

This compound is extensively metabolized in the liver, with less than 1% of the dose excreted as the parent compound.

-

Phase I Metabolism: The primary metabolic pathways consist of oxidation at multiple sites and oxidative dealkylation, which opens the dihydrofuran ring. The major cytochrome P450 isozymes responsible for this are CYP1A2 and CYP3A4 .

-

Phase II Metabolism: Following Phase I reactions, phenolic glucuronidation is the major Phase II metabolic route.

-

Metabolites: The primary metabolites (e.g., M9, M11, M12) exhibit significantly lower binding affinity for melatonin receptors (at least 13-fold less) than the parent compound, suggesting they do not contribute significantly to the clinical effects.

Experimental Protocols

Receptor Binding Affinity Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for MT1 and MT2 receptors.

-

Objective: To quantify the binding affinity of this compound by measuring its ability to displace a high-affinity radioligand from human MT1 and MT2 receptors.

-

Methodology:

-

Cell Culture: NIH-3T3 or CHO-K1 cells stably transfected to express either human MT1 or MT2 receptors are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

Binding Assay: Cell membranes are incubated in a binding buffer with a constant concentration of a radioligand (e.g., 2-[¹²⁵I]-iodomelatonin) and varying concentrations of unlabeled this compound.

-

Incubation: The reaction is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the unbound fraction.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of specific radioligand binding (IC50) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol details a functional assay to measure the agonistic activity (EC50) of this compound.

-

Objective: To determine the potency of this compound in activating MT1/MT2 receptors by measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.

-

Methodology:

-

Cell Culture: NIH-3T3 cells expressing human MT1 or MT2 receptors are seeded in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Treatment: Cells are treated with varying concentrations of this compound.

-

Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes at 37°C).

-

Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA kit.

-

Data Analysis: A dose-response curve is generated by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound. The EC50 value, the concentration at which this compound produces 50% of its maximal inhibitory effect, is calculated using a sigmoidal dose-response model.

-

Phase III Clinical Trial Protocol (SET Trial)

The Safety and Efficacy of this compound (SET) trial was a pivotal study establishing the efficacy of this compound for Non-24.

-

Objective: To evaluate the efficacy of this compound in entraining the circadian rhythm of totally blind individuals with Non-24.

-

Study Design: A multicenter, randomized, double-masked, placebo-controlled, parallel-group study.

-

Patient Population: 84 totally blind adults with a confirmed diagnosis of Non-24.

-

Methodology:

-

Screening: Patients undergo a screening phase to confirm the Non-24 diagnosis and determine their baseline free-running circadian period (τ) using urinary measurements of 6-sulfatoxymelatonin (aMT6s), the major metabolite of melatonin.

-

Randomization: Eligible patients are randomized to receive either 20 mg of this compound or a matching placebo.

-

Treatment: The investigational product is self-administered orally once daily, one hour before the target bedtime, at the same time each night for up to six months.

-

Primary Endpoint: The primary efficacy endpoint is the proportion of patients who achieve entrainment of their aMT6s rhythm to a 24-hour cycle. Entrainment is defined as a post-treatment circadian period of < 24.1 hours with a 95% confidence interval that includes 24.0.

-

Secondary Endpoints: Key secondary endpoints include clinical response as measured by improvements in nighttime sleep duration, reductions in daytime nap duration, and overall global functioning scores.

-

References

Tasimelteon's Role in Regulating the Sleep-Wake Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tasimelteon, a dual melatonin receptor agonist (DMRA), represents a significant advancement in the treatment of circadian rhythm disorders, most notably Non-24-Hour Sleep-Wake Disorder (Non-24). This technical guide provides an in-depth analysis of this compound's mechanism of action, its pharmacological profile, and the key experimental data that underpin its clinical efficacy. By selectively targeting the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN) of the hypothalamus, this compound effectively resynchronizes the master body clock with the 24-hour day, thereby regulating the sleep-wake cycle. This document details the quantitative data from preclinical and clinical studies, outlines the methodologies of pivotal experiments, and visualizes the core signaling pathways and experimental workflows.

Introduction

The sleep-wake cycle is a fundamental circadian rhythm governed by an endogenous master clock located in the SCN. This internal clock is primarily synchronized (entrained) to the 24-hour solar day by the light-dark cycle. In individuals who are totally blind and lack light perception, this critical environmental cue is absent, leading to a "free-running" circadian rhythm that is typically longer than 24 hours. This desynchronization manifests as Non-24-Hour Sleep-Wake Disorder, a condition characterized by a cyclical pattern of insomnia, excessive daytime sleepiness, and impaired social and occupational functioning.[1]

This compound (marketed as HETLIOZ®) is the first and only medication approved by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Non-24 in totally blind individuals.[2][3] It acts as a selective agonist for the melatonin MT1 and MT2 receptors, mimicking the natural effects of melatonin, the key hormone that regulates the sleep-wake cycle.[3][4] This guide will delve into the technical aspects of this compound's function, providing a comprehensive resource for researchers and drug development professionals.

Mechanism of Action: A Dual Melatonin Receptor Agonist

This compound's therapeutic effect is derived from its high-affinity binding to and activation of two G-protein coupled receptors (GPCRs) for melatonin: the MT1 and MT2 receptors, which are densely expressed in the SCN.

-

MT1 Receptor Activation: The MT1 receptor is primarily associated with promoting sleep onset. Its activation by this compound is thought to suppress the firing of SCN neurons, reducing the alerting signal from the master clock and facilitating the transition to sleep.

-

MT2 Receptor Activation: The MT2 receptor is critically involved in the phase-shifting of the circadian rhythm. By activating MT2 receptors, this compound helps to reset and entrain the internal clock to the 24-hour cycle, aligning the sleep-wake propensity with the desired schedule.

This compound exhibits a greater affinity for the MT2 receptor compared to the MT1 receptor, a characteristic that is believed to be crucial for its potent circadian-regulating effects.

Signaling Pathway

Upon binding of this compound, both MT1 and MT2 receptors couple to pertussis toxin-sensitive Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP modulates the activity of downstream signaling cascades, ultimately influencing neuronal firing rates in the SCN and promoting the synchronization of the circadian rhythm.

This compound Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound, providing a basis for comparison and analysis.

Receptor Binding Affinity

This compound's affinity for the human MT1 and MT2 receptors has been characterized in vitro using radioligand binding assays. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a higher affinity.

| Receptor | Cell Line | Ki (nM) | Reference(s) |

| MT1 | NIH-3T3 | 0.304 | |

| CHO-K1 | 0.35 | ||

| MT2 | NIH-3T3 | 0.0692 | |

| CHO-K1 | 0.17 |

Table 1: this compound Receptor Binding Affinity (Ki)

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy subjects following oral administration.

| Parameter | Value | Reference(s) |

| Bioavailability | ~38.3% | |

| Tmax (fasted) | 0.5 - 3 hours | |

| Cmax (high-fat meal) | Decreased by ~44% | |

| Tmax (high-fat meal) | Delayed by ~1.75 hours | |

| Protein Binding | ~90% | |

| Metabolism | Extensively by CYP1A2 and CYP3A4 | |

| Elimination Half-life | ~1.3 hours | |

| Excretion | ~80% in urine, ~4% in feces |

Table 2: Pharmacokinetic Properties of this compound

Clinical Efficacy in Non-24-Hour Sleep-Wake Disorder

The efficacy of this compound (20 mg) in treating Non-24 was established in two pivotal, randomized, double-blind, placebo-controlled trials: the SET (Safety and Efficacy of this compound) study and the RESET (Randomized Withdrawal Study of the Safety and Efficacy of this compound) study.

| Endpoint | This compound | Placebo | p-value | Reference(s) |

| Entrainment Rate (aMT6s) - SET (Month 1) | 20% (8/40) | 2.6% (1/38) | 0.0171 | |

| Clinical Response - SET | 23.7% (9/38) | 0% (0/34) | 0.0028 | |

| Maintenance of Entrainment (aMT6s) - RESET | 90% (9/10) | 20% (2/10) | 0.0026 | |

| Maintenance of Entrainment (Cortisol) - RESET | 80% (8/10) | 20% (2/10) | 0.0118 | |

| Change in Nighttime Sleep (Worst 25% of nights) - SET | +57.5 min | +18.9 min | 0.0055 | |

| Change in Daytime Nap Duration (Worst 25% of days) - SET | -46.5 min | -17.9 min | 0.0050 |

Table 3: Efficacy of this compound in the SET and RESET Trials

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the development and evaluation of this compound. It is important to note that while these descriptions are based on standard and published methodologies, some specific details of the protocols used in the proprietary studies may not be publicly available.

Radioligand Binding Assay for MT1 and MT2 Receptors

This assay is used to determine the binding affinity of this compound for the melatonin receptors.

Objective: To quantify the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO-K1) or NIH-3T3 cells stably expressing recombinant human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]-iodomelatonin.

-

This compound (or other competing ligands) at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Binding Reaction: A fixed concentration of the radioligand (2-[¹²⁵I]-iodomelatonin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Measurement of Urinary 6-Sulphatoxymelatonin (aMT6s) for Circadian Rhythm Assessment

This assay is a non-invasive method to assess the phase and period of the endogenous circadian rhythm.

Objective: To determine the circadian period (τ) of an individual by measuring the rhythm of the major melatonin metabolite, aMT6s, in urine.

Materials:

-

Urine collection containers.

-

Enzyme-linked immunosorbent assay (ELISA) kit for aMT6s or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) equipment.

-

Creatinine assay kit (for normalization).

Procedure:

-

Urine Collection: Urine samples are collected at regular intervals (e.g., every 4-6 hours) over a 48-hour period. The exact time and volume of each void are recorded. This is repeated on several occasions to establish a pattern.

-

Sample Storage: Urine samples are stored frozen until analysis.

-

aMT6s Assay: The concentration of aMT6s in each urine sample is determined using a competitive ELISA or LC-MS/MS.

-

Creatinine Measurement: The creatinine concentration in each sample is measured to normalize the aMT6s values for urinary flow rate.

-

Data Analysis: The normalized aMT6s excretion rate is plotted against time. A cosinor analysis or other mathematical model is used to fit a curve to the data and determine the acrophase (time of peak excretion) for each collection period. The change in the acrophase over time is used to calculate the circadian period (τ).

Assessment of Sleep-Wake Parameters in Clinical Trials

The clinical efficacy of this compound on sleep and wakefulness was assessed using a combination of subjective and objective measures.

Objective: To evaluate the effects of this compound on nighttime sleep and daytime sleepiness.

Methods:

-

Sleep Diaries: Patients record their daily sleep-wake patterns, including bedtime, wake time, sleep onset latency, number and duration of awakenings, and the timing and duration of daytime naps.

-

Actigraphy: A wrist-worn device that continuously records movement is used to objectively estimate sleep-wake patterns over extended periods. Algorithms are applied to the activity data to derive parameters such as total sleep time, sleep efficiency, and wake after sleep onset.

Key Parameters Measured:

-

Total Sleep Time (TST): The total duration of sleep during the night.

-

Wake After Sleep Onset (WASO): The total time spent awake after sleep has been initiated.

-

Latency to Persistent Sleep (LPS): The time from "lights out" to the first extended period of sleep.

-

Daytime Sleep Duration: The total duration of naps during the day.

Logical Relationships and Clinical Trial Design

The clinical development of this compound was logically structured to first establish its effect on the circadian clock and then to demonstrate its clinical benefit in the target population.

This compound Clinical Development Logic

Conclusion

This compound's role in regulating the sleep-wake cycle is firmly established through its targeted mechanism of action as a dual melatonin receptor agonist. By selectively activating MT1 and MT2 receptors in the SCN, it provides a powerful tool to entrain the circadian rhythm in individuals lacking the primary environmental cue of light. The quantitative data from preclinical and clinical studies provide robust evidence of its binding affinity, pharmacokinetic profile, and clinical efficacy in treating Non-24-Hour Sleep-Wake Disorder. The experimental methodologies outlined in this guide offer a framework for understanding the rigorous scientific evaluation that this compound has undergone. As research into circadian medicine continues to expand, the principles underlying this compound's development and mechanism of action will undoubtedly inform the discovery of novel therapies for a range of sleep and circadian rhythm disorders.

References

- 1. This compound safely and effectively improves sleep in Smith–Magenis syndrome: a double-blind randomized trial followed by an open-label extension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hetlioz | European Medicines Agency (EMA) [ema.europa.eu]

- 4. hca.wa.gov [hca.wa.gov]

Probing the Molecular Landscape of Tasimelteon Beyond Melatonin Receptors: An In-depth Technical Guide

For Immediate Release

Washington, D.C. - Tasimelteon (Hetlioz®), a potent agonist of the melatonin receptors MT1 and MT2, is the first and only FDA-approved treatment for Non-24-Hour Sleep-Wake Disorder (Non-24). While its therapeutic effects are primarily attributed to its action on these core circadian receptors, a comprehensive understanding of its broader molecular interaction profile is crucial for a complete safety and efficacy assessment. This technical guide provides a detailed overview of the known molecular targets of this compound beyond the MT1 and MT2 receptors, based on extensive safety pharmacology screenings.

Executive Summary

This compound exhibits a remarkably clean off-target profile, a critical attribute for a chronobiotic agent intended for long-term use. Extensive in vitro screening against a broad panel of pharmacologically relevant targets has demonstrated that this compound possesses a high degree of selectivity for the MT1 and MT2 receptors. At a concentration of 10 µM, significantly exceeding therapeutic plasma levels, this compound shows minimal interaction with a wide array of other receptors, ion channels, transporters, and enzymes. This high selectivity minimizes the potential for off-target-mediated side effects. While a comprehensive screen against more than 160 targets revealed no appreciable affinity for most, publicly available data from regulatory submissions details the results for a significant portion of these, which are presented herein. Notably, despite structural similarities to some serotonergic agents, no significant binding to serotonin receptors, including the 5-HT2B and 5-HT2C subtypes, has been quantitatively established in these broad screens.

Off-Target Binding Profile of this compound

As part of the non-clinical safety evaluation, this compound was screened against a comprehensive panel of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. The following table summarizes the results from a broad pharmacology screen where this compound was tested at a concentration of 10 µM. The data is presented as the percent inhibition of radioligand binding to the respective targets.

| Target Class | Target | % Inhibition @ 10 µM this compound |

| GPCRs | Adenosine A₁ | 18 |

| Adenosine A₂ₐ | 1 | |

| Adenosine A₃ | 16 | |

| Adrenergic α₁ₐ | 14 | |

| Adrenergic α₁B | 13 | |

| Adrenergic α₂ₐ | 2 | |

| Adrenergic β₁ | 1 | |

| Adrenergic β₂ | 0 | |

| Angiotensin AT₁ | -1 | |

| Bradykinin B₂ | 1 | |

| Cannabinoid CB₁ | 9 | |

| Cannabinoid CB₂ | 10 | |

| Cholecystokinin CCK₁ (CCK-A) | 16 | |

| Dopamine D₁ | 12 | |

| Dopamine D₂s | 17 | |

| Dopamine D₃ | 15 | |

| Dopamine D₄.₄ | 13 | |

| Dopamine D₅ | 11 | |

| Endothelin ETₐ | 1 | |

| GABA B | 1 | |

| Galanin Gal₁ | 1 | |

| Galanin Gal₂ | 1 | |

| Histamine H₁ | 12 | |

| Histamine H₂ | 1 | |

| Histamine H₃ | 1 | |

| Muscarinic M₁ | 1 | |

| Muscarinic M₂ | 1 | |

| Muscarinic M₃ | 1 | |

| Muscarinic M₄ | 1 | |

| Muscarinic M₅ | 1 | |

| Neuropeptide Y Y₁ | 1 | |

| Neuropeptide Y Y₂ | 1 | |

| Neurotensin NT₁ (NTS₁) | 1 | |

| Opioid δ₂ (DOP) | 1 | |

| Opioid κ (KOP) | 1 | |

| Opioid μ (MOP) | 1 | |

| Opioid NOP (ORL-1) | 1 | |

| Serotonin 5-HT₁ₐ | 13 | |

| Serotonin 5-HT₁B | 10 | |

| Serotonin 5-HT₂ₐ | 21 | |

| Serotonin 5-HT₂B | 18 | |

| Serotonin 5-HT₂c | 15 | |

| Serotonin 5-HT₃ | 1 | |

| Serotonin 5-HT₄ | 1 | |

| Serotonin 5-HT₅ₐ | 1 | |

| Serotonin 5-HT₆ | 1 | |

| Serotonin 5-HT₇ | 1 | |

| Somatostatin sst | 1 | |

| Tachykinin NK₁ | 1 | |

| Tachykinin NK₂ | 1 | |

| Tachykinin NK₃ | 1 | |

| Vasopressin V₁ₐ | 1 | |

| Ion Channels | Ca²⁺ Channel (L-type, Verapamil site) | 1 |

| K⁺ Channel (hERG) | 14 | |

| K⁺ Channel (KCNQ2/3) | 1 | |

| K⁺ Channel (Kir2.1) | 1 | |

| Na⁺ Channel (Site 2) | 1 | |

| Nicotinic (α₁β₁γδ) | 1 | |

| Transporters | Dopamine Transporter (DAT) | 19 |

| Norepinephrine Transporter (NET) | 15 | |

| Serotonin Transporter (SERT) | 22 | |

| Enzymes | Acetylcholinesterase | 1 |

| MAO-A | 1 | |

| MAO-B | 1 | |

| PDE4 | 1 |

Data sourced from the FDA Pharmacology Review for NDA 205677.

Experimental Protocols

The off-target profiling of this compound was conducted using a battery of standardized in vitro pharmacological assays. The following sections detail the general methodologies for the key experimental approaches employed.

Radioligand Binding Assays

Radioligand binding assays were the primary method used to determine the interaction of this compound with a wide range of receptors and transporters. These assays measure the ability of a test compound to displace a known radiolabeled ligand from its target.

General Protocol:

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a cold buffer solution.

-

The homogenate is centrifuged to pellet the cell membranes.

-